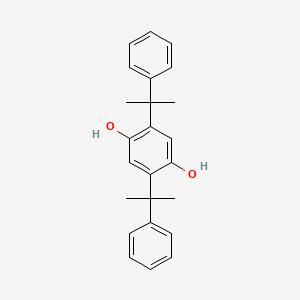
2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol is an organic compound with a complex structure, featuring two phenylpropan-2-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol typically involves the Friedel-Crafts alkylation reaction. This reaction uses chloroacetone and benzene in the presence of an aluminum chloride catalyst . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The phenylpropan-2-yl groups contribute to the compound’s lipophilicity, affecting its solubility and distribution in different environments .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(5-phenyloxazol-2-yl)benzene: Known for its use as a fluorescent reagent.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl)oxazole: Utilized in scintillation cocktails.
Propiedades
Número CAS |
6265-46-9 |
|---|---|
Fórmula molecular |
C24H26O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2,5-bis(2-phenylpropan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C24H26O2/c1-23(2,17-11-7-5-8-12-17)19-15-22(26)20(16-21(19)25)24(3,4)18-13-9-6-10-14-18/h5-16,25-26H,1-4H3 |
Clave InChI |
ZWZHTSWRPYHCGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2O)C(C)(C)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
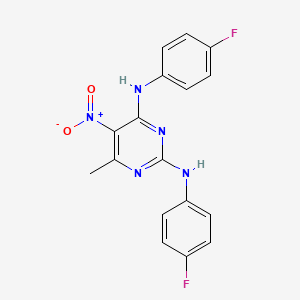
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)

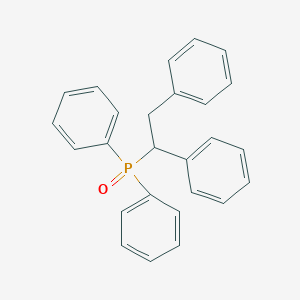
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
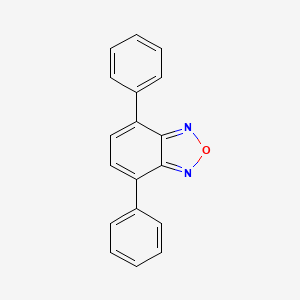
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)
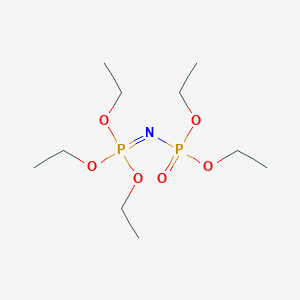
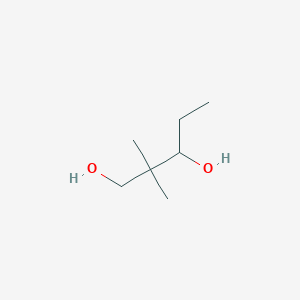
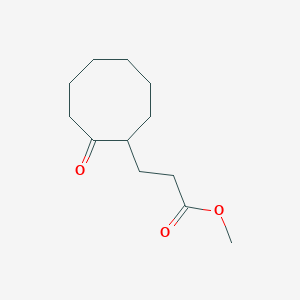
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
